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Compound of Interest

Compound Name: Tetradecylphosphocholine

Cat. No.: B1204420

An In-depth Technical Guide to Tetradecylphosphocholine and its Analogs for Researchers,
Scientists, and Drug Development Professionals.

Introduction

Alkylphosphocholines are a class of synthetic phospholipid analogs characterized by a
phosphocholine head group and a single alkyl chain of varying length. These compounds
exhibit a range of biological activities and are of significant interest in both biochemical
research and clinical applications. This guide focuses on tetradecylphosphocholine (also
known as Fos-choline 14), a zwitterionic surfactant frequently used in membrane protein
research, and its longer-chain analog, hexadecylphosphocholine (miltefosine). Miltefosine is a
clinically approved oral drug for the treatment of leishmaniasis and has been investigated for its
anticancer properties.[1][2][3] This document provides a comprehensive overview of their
chemical structures, properties, mechanisms of action, and relevant experimental protocols.

Structural Formula and Chemical Properties

Tetradecylphosphocholine and its clinically significant analog, miltefosine
(hexadecylphosphocholine), are amphiphilic, zwitterionic molecules.[1][3] Their structures
consist of a positively charged quaternary amine and a negatively charged phosphoryl group,
attached to a long hydrophobic alkyl chain.[1] The primary structural difference is the length of
this alkyl chain, which is 14 carbons for tetradecylphosphocholine and 16 carbons for
miltefosine (though some sources may use the formula C21H46NO4P which corresponds to a
hexadecyl chain).[1][3]
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Structural Diagrams

Figure 1: Tetradecylphosphocholine

Figure 2: Miltefosine (Hexadecylphosphocholine)

Physicochemical Data
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The quantitative properties of tetradecylphosphocholine and miltefosine are summarized
below for easy comparison.

. Miltefosine
Tetradecylphosphocholine .
Property . (Hexadecylphosphocholin
(Fos-choline 14)

e)
CAS Number 77733-28-9[3][4][5] 58066-85-6[6]
Molecular Formula C19H42NO4P[3][4][5] C21H46NO4P[1][6]
Molecular Weight 379.5 g/mol [3][5] 407.6 g/mol [6][7]
) ) White to off-white hygroscopic
Appearance White crystalline powder[8]
powder[1]
DMF: 15 mg/mIDMSO: 15 Ethanol: >1.25 mg/mLDMSO:
Solubility mg/mlIEthanol: 15 mg/mIPBS >0.8 mg/mLWater/PBS (pH
(pH 7.2): 25 mg/mi[3] 7.2): 22.5 mg/mL[1][6]
pKa Not specified ~2[1][2]
Critical Micelle Conc. (CMC) ~0.12 mM[3][8] Not specified

Mechanisms of Action and Signaling Pathways
(Miltefosine)

Miltefosine exerts its therapeutic effects through a multi-faceted mechanism of action, primarily
by interacting with cell membranes and modulating critical intracellular signaling pathways.[9]
Its activity is not based on direct interaction with DNA, but rather on its influence at the level of
the cancer cell membrane.[10]

Disruption of Membrane Integrity and Lipid Metabolism

As a phospholipid analog, miltefosine integrates into cellular membranes, disrupting their
normal structure and function.[11][12] This interference affects membrane fluidity and the
function of membrane-bound proteins.[13] A key mechanism is the inhibition of
phosphatidylcholine biosynthesis. In mammalian cells, miltefosine blocks the Kennedy CDP-
Choline pathway by inhibiting the enzyme phosphocholine cytidylyltransferase.[6][14] This
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inhibition is significantly more potent in parasites like T. cruzi than in mammalian cells,

contributing to its selective antiparasitic activity.[14]
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Caption: Miltefosine inhibits phosphatidylcholine synthesis by preventing CCT translocation.

Modulation of Signal Transduction

Miltefosine significantly impacts intracellular signaling cascades that are crucial for cell

proliferation, survival, and differentiation.[9] It has been shown to inhibit Protein Kinase C
(PKC) and interfere with the PI3K/Akt pathway.[7][10]

¢ Protein Kinase C (PKC) Inhibition: Miltefosine inhibits phosphatidylserine-activated PKC in
vitro with a half-inhibitory concentration (IC50) of 62 uM.[6][15] This action antagonizes the
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effects of phorbol esters, which are known PKC activators, thereby inhibiting cell
proliferation.[15]

o PI3K/Akt Pathway Interference: Alkylphospholipids, including miltefosine, can modulate the
PISK/Akt/mTOR and RAS/RAF/MEK/ERK pathways.[9] This modulation can lead to a G2/M
phase cell cycle arrest and ultimately trigger programmed cell death.[9]
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Caption: Miltefosine inhibits key pro-survival signaling pathways like PI3K/Akt and Ras/Raf.
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Induction of Apoptosis

A primary consequence of miltefosine's action on cancer and leishmania cells is the induction
of apoptosis, or programmed cell death.[2][16][17] This process is characterized by distinct
morphological and biochemical hallmarks, including cell shrinkage, nuclear condensation, DNA
fragmentation, and the externalization of phosphatidylserine (PS) on the outer leaflet of the
plasma membrane.[16][17][18] In Leishmania donovani, miltefosine-induced apoptosis involves
DNA fragmentation into oligonucleosome-sized fragments, a classic feature of this cell death
pathway.[17][18]
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Caption: Miltefosine induces apoptosis through characteristic cellular changes.

Experimental Protocols: In Vitro Cytotoxicity
Assessment

To evaluate the cytotoxic effects of alkylphosphocholines, a variety of in vitro assays can be
employed. The MTT assay is a widely used colorimetric method to assess cell metabolic
activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19]

MTT Assay Protocol
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This protocol outlines the key steps for determining the 50% inhibitory concentration (ICso) of a

compound like tetradecylphosphocholine or miltefosine against a chosen cell line.

e Cell Seeding:

Culture cells to an appropriate density, ensuring they are in the logarithmic growth phase.

Trypsinize (for adherent cells) or collect cells and perform a cell count using a
hemocytometer or automated cell counter.[20]

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000
cells/well) in 100 pL of complete culture medium.[19]

Incubate the plate overnight (or for a few hours for suspension cells) at 37°C in a 5% CO:2
humidified atmosphere to allow for cell attachment and recovery.[19][20]

e Compound Treatment:

[¢]

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, PBS).

Perform serial dilutions of the compound in culture medium to achieve a range of desired
final concentrations.

Remove the old medium from the wells and add 100 pL of the medium containing the
various compound concentrations. Include vehicle-only controls (solvent at the same
concentration used for the highest drug dose).[20][21]

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO:..
[22]

e MTT Addition and Incubation:

o

o

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) in sterile PBS.[21]

Add 10-20 pL of the MTT solution to each well (including controls) and mix gently.
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o Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases
in viable cells will reduce the yellow MTT to purple formazan crystals.[19]

e Formazan Solubilization and Absorbance Reading:

o After incubation, add 100-150 pL of a solubilization solution (e.g., DMSO, acidified
isopropanol) to each well to dissolve the formazan crystals.

o Shake the plate gently for 5-15 minutes to ensure complete dissolution.[19]

o Measure the absorbance of each well using a microplate reader at a wavelength of 570
nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
[21]

o Data Analysis:

o Calculate the percentage of cell viability for each concentration relative to the vehicle-
treated control cells.

o Plot the percentage of viability against the log of the compound concentration to generate
a dose-response curve.

o Determine the ICso value, which is the concentration of the compound that causes a 50%
reduction in cell viability.

Experimental Workflow Diagram
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Caption: Workflow for determining compound cytotoxicity using the MTT assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. academic.oup.com [academic.oup.com]

. Miltefosine | C21H46NOA4P | CID 3599 - PubChem [pubchem.ncbi.nim.nih.gov]
. caymanchem.com [caymanchem.com]

. BioOrganics [bioorganics.biz]

. scbt.com [scbt.com]

. caymanchem.com [caymanchem.com]

. scbt.com [scbt.com]

. cube-biotech.com [cube-biotech.com]

°
(o] (0] ~ (o)) ()] EEN w N =

. Alkylphospholipids are Signal Transduction Modulators with Potential for Anticancer
Therapy - PubMed [pubmed.ncbi.nim.nih.gov]

e 10. Miltefosine | 58066-85-6 [chemicalbook.com]
e 11. mdpi.com [mdpi.com]

o 12. Effects of the membrane action of tetralin on the functional and structural properties of
artificial and bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

» 13. Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells -
PMC [pmc.ncbi.nim.nih.gov]

e 14. mdpi.com [mdpi.com]

» 15. The phospholipid analogue, hexadecylphosphocholine, inhibits protein kinase C in vitro
and antagonises phorbol ester-stimulated cell proliferation - PubMed
[pubmed.ncbi.nim.nih.gov]

e 16. journals.asm.org [journals.asm.org]

e 17. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1204420?utm_src=pdf-custom-synthesis
https://academic.oup.com/jac/article/67/11/2576/709249
https://pubchem.ncbi.nlm.nih.gov/compound/Miltefosine
https://www.caymanchem.com/product/25700/tetradecylphosphocholine
https://bioorganics.biz/product_details.php?id=114888
https://www.scbt.com/p/tetradecyl-phosphocholine-77733-28-9
https://www.caymanchem.com/product/63280/miltefosine
https://www.scbt.com/p/miltefosine-58066-85-6
https://cube-biotech.com/products/membrane-protein-stabilization/ultrapure-detergents/lipid-like-detergents/n-tetradecyl-phosphocholine-fos-choline-14/16029
https://pubmed.ncbi.nlm.nih.gov/30318001/
https://pubmed.ncbi.nlm.nih.gov/30318001/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6370752.htm
https://www.mdpi.com/1422-0067/20/9/2167
https://pubmed.ncbi.nlm.nih.gov/1314806/
https://pubmed.ncbi.nlm.nih.gov/1314806/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4751403/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4751403/
https://www.mdpi.com/2218-273X/14/4/406
https://pubmed.ncbi.nlm.nih.gov/1782078/
https://pubmed.ncbi.nlm.nih.gov/1782078/
https://pubmed.ncbi.nlm.nih.gov/1782078/
https://journals.asm.org/doi/abs/10.1128/aac.48.3.852-859.2004
https://pmc.ncbi.nlm.nih.gov/articles/PMC353131/
https://pmc.ncbi.nlm.nih.gov/articles/PMC353131/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1204420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 18. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC
[pmc.ncbi.nlm.nih.gov]

e 19. benchchem.com [benchchem.com]
e 20. texaschildrens.org [texaschildrens.org]
e 21. MTT assay protocol | Abcam [abcam.com]

e 22. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual -
NCBI Bookshelf [nchi.nlm.nih.gov]

 To cite this document: BenchChem. [structural formula and chemical properties of
Tetradecylphosphocholine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1204420#structural-formula-and-chemical-properties-
of-tetradecylphosphocholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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